molecular formula C11H9NO3 B1592907 5-Methoxyquinoline-3-carboxylic acid CAS No. 1361091-98-6

5-Methoxyquinoline-3-carboxylic acid

Cat. No. B1592907
CAS RN: 1361091-98-6
M. Wt: 203.19 g/mol
InChI Key: IQTWNFKXMYNHOP-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 and is a solid at room temperature . The IUPAC name for this compound is 5-methoxy-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a methoxy group at the 5th position and a carboxylic acid group at the 3rd position . The InChI code for this compound is 1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) .


Chemical Reactions Analysis

Quinoline derivatives, such as this compound, exhibit similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . They can also form salts with acids .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.2 . The compound has a composition of C (65.02%), H (4.46%), N (6.89%), O (23.62%) .

Scientific Research Applications

Fluorescent Labeling and Analysis

A novel fluorophore derived from 5-methoxyindole-3-acetic acid, with strong fluorescence in a wide pH range, was developed for biomedical analysis. This compound exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it highly stable against light and heat. It has been applied as a fluorescent labeling reagent, demonstrating the potential for high-sensitivity detection in analytical chemistry (Hirano et al., 2004).

Pharmaceutical Development

The tripeptidic inhibitor BMS-605339 incorporates a cyclopropylacylsulfonamide moiety, derived from optimization involving quinoline derivatives, showing antiviral activity in hepatitis C virus-infected patients. This highlights the role of quinoline derivatives in the development of potent pharmaceutical agents (Scola et al., 2014).

Corrosion Inhibition

Quinazoline Schiff base compounds, including those derived from quinoline derivatives, demonstrated significant corrosion inhibition for mild steel in hydrochloric acid solution. This suggests the potential of quinoline-based compounds in protecting metals against corrosion, which is crucial in industrial applications (Khan et al., 2017).

Chemosensing

A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 revealed its selective response to Cd2+ ions over other tested metal ions via a large increase in fluorescence. This compound could be useful in measuring cadmium concentrations in waste effluent streams and food products, showcasing the environmental and food safety applications of quinoline derivatives (Prodi et al., 2001).

Antituberculosis Activity

The synthesis and antituberculosis activity study of 2-R-3-oxomorpholino-[5,6-c]-6-R'-quinolin-5-ones show the potential of quinoline derivatives in treating tuberculosis, indicating their importance in developing new antibacterial agents (Taran et al., 2000).

Safety and Hazards

The safety information for 5-Methoxyquinoline-3-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 5-Methoxyquinoline-3-carboxylic acid were not found in the search results, quinoline derivatives have been the focus of recent research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there is ongoing research into the synthesis of bioactive derivatives .

properties

IUPAC Name

5-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTWNFKXMYNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631113
Record name 5-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1361091-98-6
Record name 5-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 5-methoxyquinoline-3-carboxylate (Organic and Biomolecular Chemistry, 7(12), 2612-2618; 2009) was saponified using aqueous lithium hydroxide. +ESI (M+H) 203.9; 1H NMR (400 MHz, DMSO-d6, δ): 9.30 (d, 1H), 9.03 (d, 1H), 7.84-7.80 (m, 1H), 7.66 (d, 1H), 7.15 (d, 1H), 4.04 (s, 3H).
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Synthesis routes and methods II

Procedure details

A solution of ethyl 5-methoxyquinoline-3-carboxylate (2.31 g, 10 mmol) prepared in stage B of example 2 and LiOH (0.4 g, 20 mmol) in THF (20 mL) and water (0.5 mL) was refluxed for 2 hours. After cooling, the solvents were evaporated under vacuum. The solid residue was used in the next step without further purification.
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ethyl 5-methoxyquinoline-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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